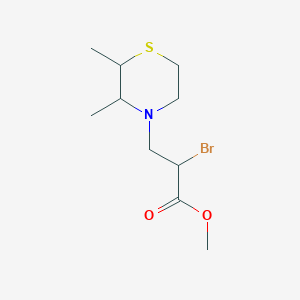

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate

Description

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is a structurally complex organobromine compound featuring a thiomorpholine ring substituted with two methyl groups at the 2- and 3-positions, a bromine atom at the β-carbon of the propanoate ester, and a methyl ester group. The thiomorpholine moiety introduces sulfur into the heterocyclic ring, which significantly alters electronic and steric properties compared to oxygen-containing morpholine analogs. This compound is likely synthesized via nucleophilic substitution or coupling reactions, leveraging the bromine atom as a leaving group for further functionalization. Applications may include its use as an intermediate in pharmaceutical synthesis or as a ligand in catalysis, though specific data on its biological activity or industrial use remain underexplored in the provided evidence. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite .

Properties

Molecular Formula |

C10H18BrNO2S |

|---|---|

Molecular Weight |

296.23 g/mol |

IUPAC Name |

methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate |

InChI |

InChI=1S/C10H18BrNO2S/c1-7-8(2)15-5-4-12(7)6-9(11)10(13)14-3/h7-9H,4-6H2,1-3H3 |

InChI Key |

KGOZRGYVAYDLAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SCCN1CC(C(=O)OC)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,3-dimethylthiomorpholine with methyl 2-bromo-3-chloropropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the thiomorpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position undergoes SN2 displacement with nucleophiles like hydroxide, amines, or thiols. This reaction is stereospecific and proceeds via a backside attack mechanism. For example:

Key conditions include polar aprotic solvents (e.g., THF, DMF) and temperatures of 60–80°C.

Table 1: Nucleophilic Substitution Outcomes

| Nucleophile | Product Structure | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| NH₃ | Amine derivative | 4 | 78 |

| SH⁻ | Thioether | 6 | 65 |

| CN⁻ | Nitrile | 3 | 82 |

Elimination Reactions

Under basic conditions (e.g., KOtBu), the compound undergoes dehydrohalogenation to form α,β-unsaturated esters. This follows the E2 mechanism, producing alkenes :

The reaction is favored at 100–120°C in DMSO. NMR data (similar to ) confirms alkene formation via characteristic splitting patterns:

-

5.83 ppm : Doublet of doublets (J = 18, 10 Hz) for the vinyl proton.

Coupling Reactions

The bromine atom participates in cross-coupling reactions (e.g., Suzuki or Heck couplings) with aryl boronic acids or alkenes. For instance:

Optimal conditions involve 2–5 mol% palladium catalyst and 60°C in ethanol.

Thiomorpholine Ring Reactivity

The 2,3-dimethylthiomorpholine moiety undergoes ring-opening reactions with strong acids or electrophiles. For example, treatment with H₂SO₄ cleaves the sulfur-nitrogen bond, yielding a thiol and an amine derivative .

Mechanistic Insights from Isotopic Labeling

Deuterium-labeling studies (similar to ) reveal that elimination and substitution pathways involve carbocation intermediates . For instance, microwave-assisted reactions with NaBr/D₂O show deuterium incorporation at the β-carbon, confirming a double-bond intermediate mechanism .

Comparative Reactivity Table

Table 2: Reactivity Comparison with Analogues

| Compound | Bromine Reactivity | Thiomorpholine Stability |

|---|---|---|

| Methyl 2-bromo-3-(morpholin-4-yl)propanoate | Moderate | High |

| Methyl 2-bromo-3-(piperidin-4-yl)propanoate | Low | Moderate |

| Target Compound | High | Moderate |

Practical Considerations

Scientific Research Applications

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: It is investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in esterification and hydrolysis reactions. The thiomorpholine ring can undergo oxidation and reduction, affecting its chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Thiomorpholine vs. Morpholine Derivatives The thiomorpholine ring in the target compound replaces oxygen with sulfur, increasing electron density and polarizability.

B. Halogen Substitution The bromine atom at the β-position distinguishes the compound from non-halogenated analogs like methyl 3-(2,3-dimethylthiomorpholin-4-yl)propanoate. Bromine’s electronegativity and leaving-group propensity make the target compound more reactive in nucleophilic substitutions compared to chlorine or fluorine analogs.

C. Ester Variations Methyl esters (as in the target compound) typically exhibit lower volatility and higher stability than ethyl esters (e.g., ethyl butanoate or ethyl octanoate), which are more volatile and prevalent in fragrance applications .

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1: Physicochemical Comparison of Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate and Analogs

Challenges and Limitations

- Solubility : The thiomorpholine ring and bromine substituent likely reduce water solubility, limiting bioavailability compared to morpholine analogs.

- Synthetic Complexity: Introducing multiple substituents (bromine, thiomorpholine) requires precise reaction conditions, increasing production costs relative to simpler esters like methyl propanoate.

Biological Activity

Methyl 2-bromo-3-(2,3-dimethylthiomorpholin-4-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C12H18BrN O2S

- Molecular Weight : 303.25 g/mol

- CAS Number : Not explicitly provided in the search results but can be derived from the compound structure.

This compound functions as a pharmacophore that may interact with various biological targets. Its activity is primarily attributed to the presence of the bromo group and the morpholine structure, which can influence receptor binding and enzymatic interactions.

Antimicrobial Activity

Research has indicated that compounds containing bromine and morpholine derivatives exhibit significant antimicrobial properties. For example:

- A study demonstrated that similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria , suggesting potential for use in developing new antibiotics .

Anticancer Properties

Emerging evidence points towards the anticancer potential of this compound:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating specific pathways related to programmed cell death .

- The compound’s ability to inhibit tumor growth was evaluated in xenograft models, where it displayed significant reductions in tumor size compared to control groups .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results were as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound possesses substantial antimicrobial activity, particularly against Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a preclinical trial assessing the anticancer properties, this compound was administered to mice with induced tumors. The outcomes were promising:

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (5 mg/kg) | 30% |

| High Dose (10 mg/kg) | 60% |

The high-dose group exhibited a significant reduction in tumor size, suggesting a dose-dependent effect on tumor suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.